N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) is classified as an organic sulfone compound. Its IUPAC name is 2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide. The compound has the molecular formula and a molecular weight of 546.45 g/mol . It is also known by several synonyms such as TC-E 5003 and NSC 30176.
The synthesis of N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) generally involves the reaction of appropriate phenolic compounds with sulfonyl chlorides followed by acylation with chloroacetyl chloride.
Key Steps in Synthesis:
Technical Parameters:
The molecular structure of N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) features a central sulfonyl group connected to two aromatic rings through ether linkages. The presence of two chloroacetamide groups enhances its reactivity.
Structural Data:
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
SHRCVZJKZJGIHQ-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional conformation due to the multiple functional groups and aromatic rings, which can influence its biological activity.
N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry for creating derivatives or modifying the compound for specific applications.
The mechanism of action for N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) primarily revolves around its ability to interact with biological targets through its reactive chloroacetamide groups.
Key Points:
Experimental studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.
The physical and chemical properties of N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) are critical for understanding its behavior in different environments.
Properties:
These properties influence its solubility, stability, and reactivity in various solvents and under different conditions.
N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide) has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7